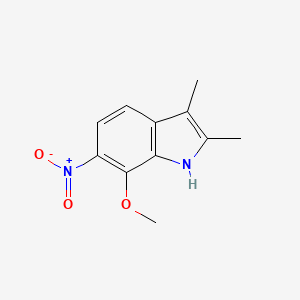
Benzenesulfonic acid, 2,2'-dithiobis[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is an organosulfur compound with the molecular formula C14H14O6S4 It is a derivative of benzenesulfonic acid, characterized by the presence of two sulfonic acid groups and a disulfide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- typically involves the sulfonation of benzene derivatives followed by the introduction of a disulfide linkage. One common method is the reaction of 5-methylbenzenesulfonic acid with sulfur dichloride to form the disulfide bond. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- may involve continuous sulfonation processes using oleum or sulfur trioxide. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The sulfonic acid groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include sulfur dichloride for disulfide formation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as hydrogen peroxide for oxidation. The reactions typically occur under controlled temperatures and may require catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include thiols, sulfonic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in redox reactions and as a model for disulfide bond formation in proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in studying protein folding and stability, as well as in developing redox-active materials. The molecular targets and pathways involved include thiol-disulfide exchange reactions and interactions with various enzymes and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.
2-Methyl-5-nitrobenzenesulfonic acid: A derivative with a nitro group, used in dye production.
5-Hydroxy-2-methylbenzenesulfonic acid: Another derivative with a hydroxyl group, used in chemical synthesis
Uniqueness
Benzenesulfonic acid, 2,2’-dithiobis[5-methyl- is unique due to its disulfide linkage, which imparts distinct redox properties and makes it valuable in studying disulfide bond formation and cleavage. This sets it apart from other benzenesulfonic acid derivatives that lack this feature .
Propriétés
Numéro CAS |
63468-79-1 |
|---|---|
Formule moléculaire |
C14H14O6S4 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
5-methyl-2-[(4-methyl-2-sulfophenyl)disulfanyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14O6S4/c1-9-3-5-11(13(7-9)23(15,16)17)21-22-12-6-4-10(2)8-14(12)24(18,19)20/h3-8H,1-2H3,(H,15,16,17)(H,18,19,20) |
Clé InChI |
DYAKTXVOQVIPNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dibromo-2-[(4-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13948351.png)

![1-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948358.png)


![2-(Chloromethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13948370.png)


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)


